Dimethyl pyridin-2-ylboronate
Description
Significance of Organoboron Compounds as Synthetic Intermediates
Organoboron compounds, particularly boronic acids and their ester derivatives, are celebrated for their unique combination of stability and reactivity. numberanalytics.comfiveable.me Unlike many other organometallic reagents, they exhibit lower toxicity and are often stable in the presence of air and moisture, simplifying their handling and application in the laboratory. fiveable.medergipark.org.tr Their utility spans a wide array of chemical transformations, most notably the formation of new carbon-carbon bonds, which is a fundamental operation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comscispace.com The pioneering work on organoboranes, especially the hydroboration reaction developed by Herbert C. Brown, laid the groundwork for their extensive use and was recognized with the Nobel Prize in Chemistry in 1979. dergipark.org.tr These compounds serve as crucial building blocks, allowing for the strategic and efficient assembly of complex target molecules. numberanalytics.comfiveable.me
Evolution of Boronate Ester Chemistry in Cross-Coupling Methodologies
The true potential of organoboron compounds was fully realized with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, revolutionized the field by enabling the efficient coupling of organoboron compounds with organic halides. numberanalytics.comnews-medical.net This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used methods for C-C bond formation. dergipark.org.trnews-medical.net
Initially, the focus was on boronic acids. However, the chemistry has evolved to extensively utilize boronate esters, such as pinacol (B44631) esters and, in the context of this article, dimethyl esters. Boronate esters often offer advantages in terms of stability, solubility in organic solvents, and ease of purification. escholarship.org The development of new ligands, catalysts, and reaction conditions has continuously expanded the scope of the Suzuki-Miyaura reaction, allowing for the coupling of increasingly complex and challenging substrates under milder and more environmentally friendly conditions, including the use of water as a solvent. news-medical.netlibretexts.org
Role of Pyridyl-Derived Boronate Esters in Advanced Synthesis
The incorporation of nitrogen-containing heterocycles, such as pyridine (B92270), is a common feature in many biologically active compounds and functional materials. Consequently, methods for their efficient synthesis are of high interest. Pyridyl-derived boronate esters have emerged as key reagents for this purpose. thieme-connect.com
The 2-pyridyl moiety, in particular, presents unique challenges in cross-coupling reactions. The nitrogen atom can coordinate to the palladium catalyst, and the 2-pyridyl-boron bond can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source). escholarship.orgnih.gov This has historically made the coupling of 2-pyridylboronic acids difficult. escholarship.org
The development of stable and effective 2-pyridyl boronate esters, like Dimethyl pyridin-2-ylboronate, has been a significant advancement. These esters provide a more stable source of the 2-pyridyl nucleophile for cross-coupling reactions. nih.govarkat-usa.org Researchers have developed specific protocols, sometimes involving additives like copper salts, to facilitate the efficient transfer of the 2-pyridyl group from the boron ester to the palladium catalyst, overcoming the inherent challenges. escholarship.orgnih.gov This has opened up reliable pathways for the synthesis of 2-substituted pyridines, which are prevalent motifs in medicinal chemistry and materials science. lookchem.compharmaffiliates.com
Structure
2D Structure
Properties
IUPAC Name |
dimethoxy(pyridin-2-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSIDKYMJQVPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=N1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376777 | |
| Record name | Dimethyl pyridin-2-ylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136805-54-4 | |
| Record name | Dimethyl pyridin-2-ylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridin 2 Ylboronate Esters
Direct Boronation Strategies
Direct borylation methods offer an atom-economical approach to installing a boronate ester group onto a pyridine (B92270) ring, often by activating a C-H or C-X (where X is a halogen) bond.
C-H Boronation of Pyridine Systems
The direct conversion of a C-H bond to a C-B bond is a highly desirable transformation. Transition metal catalysis, particularly with iridium and rhodium complexes, has emerged as a powerful tool for this purpose. bohrium.comnih.govarkat-usa.org
Iridium-catalyzed C-H borylation is a valuable method for preparing aryl and heteroaryl boronates. nih.govrsc.org However, the application of this methodology to pyridine systems can be challenging due to the coordinating ability of the nitrogen atom, which can inhibit the catalyst. nih.gov To overcome this, strategies often involve the use of substituted pyridines where steric or electronic factors direct the borylation to a specific position. nih.govacs.orgnih.gov For instance, iridium-catalyzed borylation of trifluoromethyl-substituted pyridines has been shown to proceed with excellent regioselectivity governed by sterics. acs.orgnih.gov These reactions are often carried out under solvent-free conditions and are compatible with various functional groups. bohrium.comacs.orgnih.gov
Rhodium catalysts have also been employed for the C-H borylation of pyridine derivatives. acs.orgacs.orgnih.gov For example, a pyridine-directed, rhodium-catalyzed C6-selective C-H borylation of 2-pyridones has been developed, affording the corresponding C6-borylated products with perfect site selectivity under relatively mild conditions. acs.orgacs.orgnih.gov
| Catalyst System | Substrate Type | Selectivity | Key Features |
| Iridium complexes | Substituted pyridines | Sterically-driven | Solvent-free conditions, good functional group tolerance bohrium.comacs.orgnih.gov |
| Rhodium complexes | 2-Pyridones | C6-selective | Pyridine directing group, mild conditions acs.orgacs.orgnih.gov |
Halogen-Boron Exchange Reactions
The halogen-boron exchange reaction is a classical and reliable method for the synthesis of pyridinylboronic acids and esters, and it remains a cost-effective approach for large-scale preparations. arkat-usa.org This method typically involves the reaction of a halopyridine with an organometallic reagent, such as an organolithium or organomagnesium compound, followed by quenching with a trialkyl borate. arkat-usa.orggoogle.comresearchgate.net
The choice of halogen is crucial, with bromopyridines and iodopyridines generally undergoing metal-halogen exchange more readily than their chloro- and fluoro-counterparts. arkat-usa.org The reaction conditions, including the organometallic reagent, solvent, and temperature, can significantly influence the outcome of the borylation. arkat-usa.org For instance, the Miyaura borylation, a palladium-catalyzed cross-coupling of halopyridines with a diboron (B99234) reagent, is a widely used and efficient method. organic-chemistry.org
A common protocol involves the reaction of a 2-halopyridine with a metalating agent to form an organometallic intermediate, which is then reacted with a suitable boric acid ester. google.com
| Halogen | Reactivity | Common Reagents |
| I, Br | High | n-BuLi, i-PrMgCl·LiCl arkat-usa.orgorganic-chemistry.org |
| Cl, F | Lower | Requires harsher conditions or specific catalysts arkat-usa.org |
Directed Ortho-Metalation and Subsequent Boronation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgacs.orgresearchgate.net In this approach, a directing metalation group (DMG) on the pyridine ring directs an organolithium base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent ortho-position. researchgate.netacs.orgacs.org The resulting lithiated species is then trapped with an electrophile, in this case, a trialkyl borate, to furnish the corresponding boronic ester. acs.orgacs.org
This one-pot DoM-boronation sequence provides a versatile route to substituted pyridyl boronates, avoiding the often-problematic isolation of unstable pyridyl boronic acids. acs.org Various directing groups, including amides and carbamates, have been successfully employed to direct the metalation to the desired position on the pyridine ring. acs.orgacs.orgnih.gov The combination of DoM with other synthetic transformations, such as the halogen dance, has further expanded the utility of this methodology for accessing highly functionalized pyridines. acs.org
Transesterification and Esterification of Pyridin-2-ylboronic Acid Precursors
While direct borylation methods are prevalent, pyridin-2-ylboronate esters can also be prepared from their corresponding boronic acid precursors through esterification or transesterification. This two-step approach involves the initial synthesis of pyridin-2-ylboronic acid, which is then converted to the desired ester.
Esterification is typically achieved by reacting the boronic acid with an alcohol, such as methanol (B129727) for the synthesis of the dimethyl ester, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. Transesterification involves the exchange of the diol or other ester group of a pre-existing boronate ester with a different alcohol.
Green Chemistry Approaches in Pyridin-2-ylboronate Ester Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of boronate ester synthesis, this has led to the exploration of green chemistry approaches that minimize waste and the use of hazardous solvents. benthamdirect.comrsc.orgresearchgate.net
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a promising solvent-free technique for the synthesis of boronic esters. benthamdirect.comrsc.orgresearchgate.net This method has been successfully applied to the formation of boronic esters from their corresponding boronic acids and diols in excellent yields without the need for a solvent. rsc.org Solvent-free hydroboration of carbonyl compounds to produce boronate esters has also been reported, further highlighting the potential of green methodologies in this area. rsc.orgscispace.com
Stereoselective Synthesis of Substituted Pyridin-2-ylboronate Analogs
The development of methods for the stereoselective synthesis of chiral pyridin-2-ylboronate analogs has become increasingly important for applications in medicinal chemistry and asymmetric synthesis. chim.itacs.orgbohrium.comacs.org
One approach involves the asymmetric C-H functionalization of pyridine derivatives. chim.itacs.org For example, highly enantioselective iridium-catalyzed C-H borylation of diaryl(2-pyridyl)methanes has been achieved using chiral pyridine-derived bidentate N,B-ligands. acs.org Another strategy is the dearomatization of pyridines followed by an enantioselective borylation step. bohrium.com This has been demonstrated in the synthesis of enantioenriched 3-boryl-tetrahydropyridines via a copper(I)-catalyzed protoborylation of 1,2-dihydropyridines. bohrium.com
Furthermore, stereospecific cross-coupling reactions of chiral secondary and tertiary boronic esters with lithiated N-heteroaromatics provide a route to chiral substituted pyridines. acs.org This process involves the formation of a boronate complex followed by an induced 1,2-migration. acs.org The use of chiral ligands in transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric additions, has also been explored for the synthesis of chiral pyridine-containing molecules, although direct catalytic asymmetric pyridine additions remain a challenge. imperial.ac.uk
| Method | Approach | Key Features |
| Asymmetric C-H Borylation | Iridium catalysis with chiral ligands | Desymmetrization of prochiral substrates acs.orgescholarship.org |
| Dearomatization/Borylation | Stepwise reduction and enantioselective borylation | Access to chiral piperidine (B6355638) precursors bohrium.com |
| Stereospecific Cross-Coupling | Reaction of chiral boronic esters with lithiated pyridines | High stereospecificity acs.org |
Reactivity and Mechanistic Investigations of Dimethyl Pyridin 2 Ylboronate
Fundamental Reactivity Patterns of Boronate Esters
Boronate esters are a class of organoboron compounds characterized by a boron atom bonded to two oxygen atoms and one organic group. Structurally, the boron atom is sp2-hybridized, possessing a trigonal planar geometry and a vacant p-orbital, which confers Lewis acidity upon the molecule. aablocks.comwiley-vch.de This electron deficiency allows boronate esters to engage in a variety of chemical transformations, most notably as key reagents in palladium-catalyzed cross-coupling reactions.
The reactivity of boronate esters is highly dependent on the equilibrium between their neutral trigonal form and an anionic tetrahedral boronate species. aablocks.com Under basic conditions, the boron atom can be attacked by a nucleophile, such as a hydroxide (B78521) ion, leading to the formation of a tetracoordinate boronate complex. aablocks.com This changes the hybridization of the boron atom from sp2 to sp3 and alters its electronic properties from electron-accepting to electron-donating. aablocks.com While it was initially believed that the anionic form was significantly more reactive, particularly in ester formation with diols, more recent studies have shown that the neutral trigonal species also plays a crucial role in reactivity. aablocks.comresearchgate.net
Boronate esters are generally more stable than their corresponding boronic acids, particularly towards oxidation and protodeboronation, making them easier to handle and purify. acs.orgrsc.org They are versatile intermediates in organic synthesis, participating in reactions such as:
Suzuki-Miyaura Coupling: The most prominent application, where the organic group is transferred to a palladium center to form new carbon-carbon bonds. wikipedia.org
Chan-Lam Coupling: Formation of carbon-nitrogen or carbon-oxygen bonds. wikipedia.org
Oxidation: Conversion of the C-B bond to a C-O bond, typically yielding alcohols or phenols. wikipedia.orgrsc.org
Homologation: Insertion of a CH₂ group into the C-B bond. wikipedia.org
The stability and reactivity of boronate esters can be tuned by the nature of the diol used to form the ester (e.g., pinacol (B44631), neopentyl glycol) and the electronic properties of the organic substituent attached to the boron. acs.orgrsc.org Electron-withdrawing groups on the organic substituent increase the Lewis acidity of the boron center. acs.org
Role of the Pyridine (B92270) Nitrogen in Boronate Reactivity
The presence of a nitrogen atom in the pyridine ring of Dimethyl pyridin-2-ylboronate introduces unique reactivity aspects compared to simple arylboronate esters. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient pyridine ring. uoanbar.edu.iq This electronic effect influences the properties of the boronate group.
Key roles of the pyridine nitrogen include:
Lewis Basicity: The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base. It can coordinate to metal centers, including the palladium catalyst in cross-coupling reactions. rsc.orgmdpi.com This coordination can be a crucial step in the catalytic cycle, potentially influencing the rate and outcome of the reaction. mdpi.com For instance, in some catalytic systems, the heteroaryl substrate itself can act as a ligand for the metal catalyst, sometimes obviating the need for external phosphine (B1218219) ligands. rsc.org
Modulation of Lewis Acidity: The electron-withdrawing nature of the pyridine nitrogen increases the Lewis acidity of the boron atom. This can affect the equilibrium between the neutral boronic ester and the anionic boronate, influencing the mechanism of transmetalation. acs.orgsciepub.com
Formation of Zwitterionic Species: Basic heteroaromatic boronic acids, like 2-pyridine boronic acid, can form zwitterionic structures under neutral pH conditions. wikipedia.org This speciation is known to facilitate rapid protodeboronation, a significant side reaction. wikipedia.orgresearchgate.net Using the ester form, such as this compound, can help mitigate this instability. rsc.org
Catalytic Cooperativity: In certain reactions, the pyridine nitrogen can act as a cooperative catalytic site. For example, in the conversion of CO₂ and epoxides to cyclic carbonates, the boron center acts as a Lewis acid to activate the epoxide, while the pyridine nitrogen acts as a Lewis basic site to activate CO₂. rsc.org
The position of the nitrogen atom is critical. For 2-pyridylboronates, the proximity of the nitrogen to the C-B bond can lead to stabilization through intramolecular coordination, but also presents challenges such as facile protodeboronation. researchgate.netresearchgate.net
Reaction Kinetics of this compound in Palladium-Catalyzed Processes
Kinetic studies on the cross-coupling of arylboronic acids and their derivatives have shown that the reaction rate can be influenced by several factors:
Concentration of Reactants: The rate is dependent on the concentrations of the aryl halide, the boronate ester, and the palladium catalyst. rsc.orgnih.gov
Nature of the Base: The base plays a critical role in activating the boronate ester, typically by facilitating the formation of the more nucleophilic tetracoordinate boronate species. aablocks.com
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction kinetics. rsc.org
Ligand: The ligand coordinated to the palladium center has a profound impact on the rate of each step in the catalytic cycle. ucla.edu
Table 1: Factors Influencing Reaction Rates in Palladium-Catalyzed Cross-Coupling
| Factor | Influence on Reaction Kinetics | Reference |
|---|---|---|
| Catalyst Concentration | Higher catalyst concentration generally leads to a faster reaction rate. The reaction order with respect to the catalyst is often close to one. | nih.gov |
| Ligand Properties | Electron-donating and sterically bulky ligands can accelerate oxidative addition and reductive elimination. Ligand choice is critical for catalyst stability and turnover. | ucla.eduenscm.fr |
| Base Strength | A stronger base can increase the concentration of the reactive boronate species, potentially accelerating the transmetalation step. | aablocks.com |
| Substrate Electronics | Electron-withdrawing groups on the aryl halide can accelerate oxidative addition. Electron-donating groups on the boronate can speed up transmetalation. | nih.gov |
| Temperature | Higher temperatures generally increase the reaction rate, but can also promote side reactions like protodeboronation. | acs.org |
Transition State Analysis in Cross-Coupling Reactions Involving this compound
Understanding the transition states in the catalytic cycle of cross-coupling reactions is essential for explaining reactivity and selectivity. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in analyzing the energetics of the intermediates and transition states. mdpi.comenscm.fr
The catalytic cycle for a Suzuki-Miyaura reaction involves several key transition states:
Oxidative Addition Transition State: This involves the insertion of the Pd(0) catalyst into the aryl-halide bond. The energy of this transition state is influenced by the nature of the halide and the electronic properties of the ligand on the palladium. enscm.fr
Transmetalation Transition State: This is often the most complex and debated step. It involves the transfer of the organic group (the pyridin-2-yl moiety) from the boron atom to the palladium center. The mechanism can proceed through different pathways, each with a distinct transition state structure. For boronate esters, it has been shown that transmetalation can occur directly without prior hydrolysis to the boronic acid. nih.gov The transition state involves the interaction of the boronate ester with a palladium(II) intermediate (e.g., an L-Pd(Ar)(OH) species). The structure of the boronate ester and the presence of a base are critical in determining the energy barrier of this step. nih.gov
Reductive Elimination Transition State: This is the final step where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. The geometry and electronic nature of the ligands play a significant role in the barrier to reductive elimination. enscm.fr
For this compound, the pyridine nitrogen can play a role in the transition state. It may coordinate to the palladium center, influencing the geometry and energy of the transmetalation transition state. mdpi.com DFT studies on related systems have shown that coordination of a pyridine moiety to the palladium is feasible and can affect the reaction pathway. mdpi.com For example, in the Diels-Alder reaction of allenylboronic acid pinacol ester, distortion of the dienophile in the transition state was found to be a key factor influencing reactivity, a concept that could be relevant to the geometry of the pyridyl group during transmetalation. conicet.gov.ar
Influence of Ligand Design on Reactivity Profiles
The choice of ligand coordinated to the palladium catalyst is one of the most critical parameters in controlling the reactivity and efficiency of cross-coupling reactions involving this compound. Ligands are not merely spectators; they actively influence every step of the catalytic cycle. libretexts.org
Key aspects of ligand design that affect reactivity include:
Steric Hindrance: Bulky ligands, often quantified by parameters like cone angle or percent buried volume, can promote the reductive elimination step and prevent catalyst deactivation via the formation of inactive palladium clusters. ucla.edu For example, sterically hindered phosphine ligands based on a phospha-adamantane framework have shown high efficiency in Suzuki couplings under mild conditions. organic-chemistry.org
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. enscm.fr
Bite Angle: For bidentate (chelating) phosphine ligands, the P-M-P bond angle, or bite angle, is a crucial parameter that influences both steric and electronic properties at the metal center, affecting catalyst activity and selectivity. libretexts.org
Ligand-Substrate Interactions: In the case of heteroaromatic substrates like pyridines, the ligand must compete with the substrate and product for coordination to the palladium center. Inefficient ligands can be displaced, leading to catalyst inhibition or deactivation. rsc.org
In the specific context of coupling 2-pyridylboronates, ligand choice can be critical for minimizing side reactions. A study on a stable 2-pyridylboronate demonstrated that significant by-product formation, resulting from aryl-phenyl exchange with a triphenylphosphine (B44618) ligand, could be greatly reduced by switching to a more sterically hindered ligand like tris(o-tolyl)phosphine. sci-hub.se This highlights how rational ligand design can overcome specific challenges associated with a given substrate. Similarly, novel phosphino (B1201336) substituted N-aryl pyrrole (B145914) (PAP) ligands have demonstrated very high turnover numbers for the coupling of challenging heteroaryl chlorides. rsc.org
Table 2: Effect of Phosphine Ligand on By-product Formation in a 2-Pyridylboronate Coupling Data adapted from a study on a related N-phenyldiethanolamine 2-pyridylboronate system.
| Ligand | Desired Product Yield (%) | Aryl-Exchange By-product (%) | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | 63 | 29 | sci-hub.se |
| Tris(p-tolyl)phosphine | 70 | 23 | sci-hub.se |
| Tris(p-anisyl)phosphine | 68 | 25 | sci-hub.se |
| Tris(o-tolyl)phosphine | 85 | <1 | sci-hub.se |
Side Reactions and Decomposition Pathways of this compound
While this compound is a valuable reagent, it is susceptible to several side reactions and decomposition pathways, particularly under cross-coupling conditions. These unproductive pathways compete with the desired reaction, lowering the yield of the final product.
The most significant side reaction is protodeboronation (or protodeborylation). wikipedia.org
Mechanism: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting the pyridylboronate back to pyridine. wikipedia.org The reaction is often catalyzed by aqueous acid or base. acs.org For basic heteroaromatic boronic acids like 2-pyridylboronic acid, protodeboronation can be particularly rapid, proceeding through a zwitterionic intermediate under neutral pH conditions via unimolecular fragmentation. wikipedia.orgresearchgate.net
Mitigation: Using boronic esters instead of boronic acids increases stability and can suppress protodeboronation. rsc.orged.ac.uk The "slow-release" strategy using MIDA boronates is another effective method to keep the concentration of the highly reactive boronic acid low, thus favoring cross-coupling over protodeboronation. rsc.orgwikipedia.org
Other potential side reactions include:
Homocoupling: The coupling of two molecules of the boronate ester (to form 2,2'-bipyridine) or two molecules of the coupling partner (e.g., aryl halide). This is often promoted by the presence of oxygen or impurities in the reaction mixture.
Hydrolysis: Boronic esters can hydrolyze back to the corresponding boronic acid and alcohol, especially in the presence of water. wikipedia.orged.ac.uk While this hydrolysis can be a necessary step for some proposed transmetalation mechanisms, uncontrolled or premature hydrolysis can lead to increased rates of protodeboronation. rsc.orged.ac.uk
Ligand-Related By-products: As seen in section 3.5, components of the ligand (e.g., a phenyl group from triphenylphosphine) can sometimes be transferred in the cross-coupling reaction, leading to undesired by-products. sci-hub.se
The stability of the 2-pyridylboronate moiety is notoriously low compared to other isomers (3- and 4-pyridyl) and other arylboronates, making the control of these side reactions a critical challenge in its application. rsc.orgresearchgate.netacs.org
Applications of Dimethyl Pyridin 2 Ylboronate in Advanced Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds. Dimethyl pyridin-2-ylboronate serves as a key coupling partner in these transformations, enabling the synthesis of a diverse array of compounds.
Formation of C(sp²)-C(sp²) Bonds
The primary application of this compound in Suzuki-Miyaura reactions is the formation of C(sp²)-C(sp²) bonds. This reaction involves the palladium-catalyzed coupling of the pyridin-2-ylboronate with various aryl or vinyl halides and triflates. The general mechanism involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the boronate and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.
Synthesis of Biaryls and Heterobiaryls
A significant outcome of the C(sp²)-C(sp²) bond formation facilitated by this compound is the synthesis of biaryls and heterobiaryls. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The pyridine (B92270) moiety of the boronate can be coupled with a wide range of aromatic and heteroaromatic halides, providing access to complex molecules containing a 2-substituted pyridine ring.
Research has demonstrated the successful coupling of closely related 2-pyridylboronate derivatives with a variety of aryl bromides and chlorides. For instance, the coupling of lithium triisopropyl 2-pyridylboronate with aryl bromides has been shown to proceed in good to excellent yields. nih.gov
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| 3,5-(Bis-trifluoromethyl)bromobenzene | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 74 |
| 2-Bromotoluene | 2-(o-Tolyl)pyridine | 85 |
| 5-Bromopyrimidine | 2-(Pyrimidin-5-yl)pyridine | 91 |
| 4-Chlorobenzonitrile | 4-(Pyridin-2-yl)benzonitrile | 73 |
| 4-n-Butylchlorobenzene | 2-(4-n-Butylphenyl)pyridine | 76 |
| 3-Chloropyridine | 2,3'-Bipyridine | 88 |
Chemo- and Regioselectivity Considerations
In Suzuki-Miyaura reactions involving substrates with multiple reactive sites, chemo- and regioselectivity become critical considerations. The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome. With polyhalogenated substrates, selective coupling at one position over another can often be achieved. The inherent electronic and steric properties of this compound, along with the specific reaction parameters, dictate the selectivity of the cross-coupling. For instance, in reactions with dihaloarenes, the relative reactivity of the halogen atoms (I > Br > Cl) and the steric environment around them will influence which site reacts preferentially with the pyridin-2-ylboronate.
Catalyst Systems for Enhanced Efficiency
The efficiency of Suzuki-Miyaura reactions with this compound is highly dependent on the catalyst system employed. Palladium-based catalysts are the most common, with the choice of ligand playing a crucial role in the catalytic activity. Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Studies on the coupling of 2-pyridylboronates have identified highly effective catalyst systems. For the coupling with aryl bromides, a catalyst system comprising Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a diaryl or dialkyl phosphine oxide ligand has proven to be ideal. nih.gov For the more challenging coupling with aryl chlorides, a different ligand is often required to achieve high efficiency. nih.gov
C-H Functionalization Methodologies
Beyond its role in traditional cross-coupling reactions, the pyridine nitrogen in this compound can be exploited as a directing group in C-H functionalization reactions. This approach allows for the direct formation of new bonds at otherwise unreactive C-H sites, offering a more atom-economical synthetic strategy.
Directed C-H Activation utilizing Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom can coordinate to a transition metal catalyst, bringing the catalytic center in close proximity to specific C-H bonds on the pyridine ring or on a tethered substrate. This chelation-assisted strategy facilitates the cleavage of a specific C-H bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. While direct examples utilizing this compound in this capacity are not extensively documented, the principle of pyridine-directed C-H activation is a well-established and powerful tool in organic synthesis. The presence of the boronate ester group could potentially influence the electronic properties of the pyridine ring and the efficiency of the C-H activation process. Further research in this area could unveil novel synthetic transformations leveraging the unique combination of the directing pyridine and the reactive boronate functionality within the same molecule.
Remote C-H Functionalization
The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities. The pyridyl group, a core component of this compound, has been extensively utilized as a directing group in transition-metal-catalyzed C-H activation. acs.orgresearchgate.net Typically, the nitrogen atom of the pyridine ring coordinates to a metal catalyst, facilitating the activation of a spatially proximal C-H bond, most commonly at the ortho-position of an adjacent aromatic ring, through the formation of a stable cyclometalated intermediate. researchgate.net
However, achieving functionalization at positions remote from the directing group, such as the meta- or para-positions, presents a significant challenge due to the geometric constraints of forming a simple cyclic transition state. acs.org Recent advancements have focused on the development of specialized directing group templates that can overcome this inherent ortho-selectivity. By engineering the distance and geometry of the linker between the substrate and the pyridyl directing group, it is possible to guide the metal catalyst to more distant C-H bonds. acs.orgresearchgate.net
For instance, U-shaped templates incorporating a pyridine moiety have been designed to direct the palladium-catalyzed iodination of meta-C-H bonds in benzyl (B1604629) and phenyl ethyl alcohols. researchgate.net In this strategy, the strongly coordinating pyridyl group recruits the palladium catalyst, while the template's specific conformation orients the catalytic center towards the meta-position of the substrate's aromatic ring, overriding the natural tendency for ortho-functionalization. acs.orgresearchgate.net While direct utilization of this compound in a single step for remote C-H functionalization is not extensively documented, its primary application in Suzuki-Miyaura coupling allows for the introduction of the pyridin-2-yl group into a wide range of molecules. These resulting pyridyl-containing compounds can then serve as substrates for subsequent remote C-H functionalization reactions using these advanced templating strategies.
Photoredox Catalysis and Electrocatalysis with Boronate Esters
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While organotrifluoroborate salts have been widely used as radical precursors in these reactions, their application can be hampered by poor solubility in common organic solvents. Boronate esters, such as this compound, offer an attractive alternative due to their improved solubility profiles.
A significant challenge in using boronate esters in photoredox catalysis is their high oxidation potential, which often makes them resistant to direct single-electron transfer (SET) from common photocatalysts. To overcome this, a novel activation strategy has been developed involving the formation of an electron-donor-acceptor (EDA) complex. It has been demonstrated that the addition of a Lewis base, such as a pyridine derivative, to a solution containing a boronic ester can lead to the formation of a tetracoordinate boronate species. This species is significantly more electron-rich and thus more readily oxidized by the excited-state photocatalyst.
Interestingly, in the case of this compound, the necessary Lewis basic pyridine moiety is already present within the molecule. This intramolecular arrangement could potentially facilitate the formation of a reactive boronate complex, thereby enabling its participation in photoredox cycles without the need for external additives. This intramolecular activation could be particularly advantageous in dual-catalysis systems, such as iridium-photoredox and nickel-catalyzed C(sp²)–C(sp³) cross-couplings.
While the direct application of this compound in electrocatalysis is less explored, the principles of forming more easily oxidizable boronate complexes could potentially be translated to electrochemical methods for generating radical species for cross-coupling reactions.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While direct examples of the participation of this compound in classic MCRs like the Ugi or Passerini reactions are not prevalent in the literature, its potential utility can be inferred from the reactivity of related boronic acids in reactions such as the Petasis borono-Mannich reaction.
The Petasis reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce α-amino acids or their derivatives. It is conceivable that pyridin-2-ylboronic acid, which can be generated in situ from the hydrolysis of this compound, could serve as the boronic acid component in such a reaction. This would allow for the direct incorporation of a pyridin-2-yl moiety into the product, providing a rapid route to complex, nitrogen-containing heterocyclic structures.
For example, the reaction of pyridin-2-ylboronic acid with a secondary amine and an aldehyde could yield an N,N-disubstituted-α-(pyridin-2-yl)amine. The scope of this transformation could be broad, with various aldehydes and amines potentially being compatible, leading to a diverse library of pyridine-containing compounds. Research on the Petasis reaction with 2-pyridinecarbaldehyde derivatives has shown that the pyridine nucleus is well-tolerated in this type of transformation, further suggesting the feasibility of using pyridin-2-ylboronates as one of the key components. nih.gov
Derivatization and Further Functionalization of Pyridyl Moieties
The primary utility of this compound lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the straightforward synthesis of 2-arylpyridines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. acs.org The true synthetic power of this methodology is further realized in the subsequent derivatization and functionalization of the resulting pyridyl products.
Post-Coupling Modification Strategies
Once the 2-arylpyridine scaffold has been assembled via the Suzuki-Miyaura coupling of this compound with an appropriate aryl halide, a variety of post-coupling modifications can be envisioned. These strategies allow for the further elaboration of the molecule, providing access to a wide range of more complex derivatives.
One common strategy involves the presence of additional functional groups on either the pyridine or the aryl ring that can be manipulated after the initial coupling. For example, if the pyridine ring of the initial boronate ester contains a halogen substituent (e.g., at the 6-position), this can serve as a handle for a second, sequential Suzuki-Miyaura coupling. This allows for the one-pot synthesis of unsymmetrical 2,6-diarylpyridines by the sequential addition of two different arylboronic acids.
Alternatively, a halogenated 2-arylpyridine product can undergo other transformations such as nucleophilic aromatic substitution (SNAr) reactions or dehalogenation. These post-coupling modifications significantly enhance the synthetic utility of this compound, allowing it to serve as a linchpin for the construction of complex, multi-substituted pyridine-based molecules.
The following table provides examples of post-coupling modification strategies for 2-arylpyridines initially synthesized via Suzuki-Miyaura coupling.
| Starting Material (Post-Coupling) | Reagents and Conditions | Product | Reaction Type |
| 2-Aryl-6-chloropyridine | Ar'B(OR)₂, Pd catalyst, base | 2-Aryl-6-aryl'pyridine | Sequential Suzuki-Miyaura |
| 2-Aryl-6-chloropyridine | NaBH₄, Pd catalyst | 2-Arylpyridine | Dehalogenation |
| 2-Aryl-6-fluoropyridine | R₂NH, heat | 2-Aryl-6-(dialkylamino)pyridine | SNAr |
Stereocontrolled Synthesis with Chiral Pyridin-2-ylboronate Derivatives
The synthesis of chiral molecules with a high degree of stereocontrol is a central goal of modern organic chemistry, particularly in the context of drug discovery and development. The use of this compound and its derivatives in stereocontrolled synthesis often focuses on the construction of atropisomeric biaryls, which are stereoisomers arising from restricted rotation around a single bond. acs.org
The Suzuki-Miyaura coupling is a key reaction for the formation of the biaryl axis in these molecules. acs.org By coupling a chiral, non-racemic pyridin-2-ylboronate derivative with an aryl halide, it is possible to control the absolute stereochemistry of the resulting atropisomeric product. The steric hindrance around the newly formed bond, which is necessary to restrict rotation and allow for the isolation of stable atropisomers, can be introduced through substituents on either the pyridine ring or the coupling partner.
Another approach to stereocontrolled synthesis involves the use of a chiral catalyst in the Suzuki-Miyaura coupling of an achiral pyridin-2-ylboronate. Chiral phosphine ligands on a palladium catalyst, for instance, can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction and leading to an enantiomeric excess of one atropisomer.
Furthermore, asymmetric Suzuki-Miyaura reactions have been developed for the coupling of halogen-modified pyridine boronic acids with allylic chlorides, catalyzed by rhodium complexes with chiral ligands. nih.gov While pyridine boronic acids themselves can sometimes inhibit the catalyst, the introduction of an electron-withdrawing group such as a chlorine atom at the 2-position of the pyridine ring can mitigate this issue, allowing the asymmetric coupling to proceed with high enantioselectivity. nih.gov The resulting chiral allylic pyridines can then be further transformed into a variety of valuable chiral building blocks. nih.gov
The table below summarizes some approaches to stereocontrolled synthesis involving pyridin-2-ylboronate derivatives.
| Pyridylboronate | Coupling Partner | Catalyst/Ligand | Product Type | Stereocontrol Method |
| Chiral Pyridin-2-ylboronate | Aryl Halide | Achiral Pd Catalyst | Atropisomeric Biaryl | Substrate Control |
| Achiral Pyridin-2-ylboronate | Aryl Halide | Chiral Pd Catalyst | Atropisomeric Biaryl | Catalyst Control |
| 2-Chloro-pyridin-3-ylboronic acid | Allylic Chloride | Chiral Rh Catalyst | Chiral Allylic Pyridine | Catalyst Control |
Coordination Chemistry of Pyridyl Boronate Esters
Metal-Ligand Interactions involving the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring in Dimethyl pyridin-2-ylboronate possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide array of transition metals. wikipedia.org This interaction is fundamental to the role of pyridine-containing molecules as ligands in coordination chemistry. wikipedia.org The nature of this M-N bond can range from a simple dative bond to more complex interactions within a catalytic cycle.
In the context of catalysis, the coordination of the pyridine nitrogen to the metal center can be a double-edged sword. While it can facilitate certain reaction pathways by bringing the reactive boronate group into proximity with the metal, it can also lead to catalyst inhibition. For instance, in iridium-catalyzed C-H borylation reactions, the coordination of the azinyl nitrogen lone pair to the vacant site on the iridium catalyst can inhibit its activity.
The electronic and steric properties of the pyridine ring significantly influence the strength and nature of the metal-ligand interaction. The introduction of substituents on the pyridine ring can modulate the electron density on the nitrogen atom, thereby tuning its donor strength. In the case of this compound, the electronic influence of the boronate ester group is a key consideration.
Chelation Effects in Catalytic Cycles
Chelation, the formation of two or more coordinate bonds between a single ligand and a central metal atom, can have a profound impact on the stability and reactivity of metal complexes. In principle, this compound has the potential to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the oxygen atoms of the boronate ester group. However, the boronate ester itself is typically the reactive site in cross-coupling reactions, undergoing transmetalation.
While direct chelation involving the boronate ester oxygen in a stable complex is not commonly observed, the proximate arrangement of the pyridine nitrogen and the boronate group can lead to transient chelation-like interactions within a catalytic cycle. This can influence the regioselectivity and efficiency of reactions. For example, in Suzuki-Miyaura cross-coupling reactions, the pre-coordination of the pyridine nitrogen to the palladium catalyst could orient the boronate group for efficient transmetalation.
The stability of such a chelate ring would be influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. The formation of a five-membered chelate ring is generally entropically favored.
Formation of Organometallic Complexes with this compound
The synthesis of stable, isolable organometallic complexes where this compound acts as a primary ligand is not extensively documented, largely because the compound is often generated in situ and consumed in a subsequent reaction. However, the broader class of pyridyl ligands forms a vast number of well-characterized organometallic complexes with various transition metals. wikipedia.org
These complexes can exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the ligands. wikipedia.org For instance, complexes of the type [MCl2(py)4]n+ (where py = pyridine) are common. wikipedia.org
While stable complexes with this compound are elusive in the literature, related structures provide insight into potential coordination modes. For example, complexes with 2,2'-bipyridine, a chelating ligand composed of two pyridine units, are widespread and demonstrate the strong affinity of the pyridyl nitrogen for metal centers. wikipedia.org The challenges in isolating complexes of this compound may stem from the lability of the boronate ester group in the presence of metal centers and basic conditions.
Spectroscopic Probes for Boron-Nitrogen Interactions
A key feature of 2-pyridylboronate esters is the potential for an intramolecular dative bond between the pyridine nitrogen and the boron atom. This interaction leads to a tetracoordinated boron center, which significantly influences the compound's stability and reactivity. Spectroscopic techniques are invaluable for probing this B-N interaction.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the coordination number of boron. A tricoordinate boron atom in a boronic ester typically exhibits a broad signal in the ¹¹B NMR spectrum around δ 30 ppm. In contrast, a tetracoordinate boron atom, resulting from the formation of a dative B-N bond, will show a sharper signal at a higher field (lower δ value), typically in the range of δ 5-15 ppm. acs.org The observation of a chemical shift in this upfield region for compounds analogous to this compound would provide strong evidence for the presence of the intramolecular B-N coordination in solution.
Infrared (IR) Spectroscopy can also provide insights into the coordination of the pyridine nitrogen. The vibrational modes of the pyridine ring are sensitive to coordination with a Lewis acid (either a metal or the boron atom). Upon coordination, the C=N and C=C stretching vibrations of the pyridine ring typically shift to higher frequencies. By comparing the IR spectrum of this compound to that of a non-coordinating pyridyl compound, one could infer the presence of the B-N interaction.
X-ray Crystallography offers the most definitive evidence for the B-N interaction. A crystal structure of this compound or a closely related analogue would provide precise bond lengths and angles. A B-N bond distance significantly shorter than the sum of the van der Waals radii of boron and nitrogen would confirm the presence of a dative bond. The geometry around the boron atom would also be expected to be distorted from trigonal planar towards tetrahedral.
Below is a table summarizing typical spectroscopic data for related pyridylboronate compounds, which can be used to infer the properties of this compound.
| Spectroscopic Technique | Observed Feature | Implication for B-N Interaction |
| ¹¹B NMR | Signal at δ 5-15 ppm | Tetracoordinate boron, indicating B-N bond |
| ¹H NMR | Downfield shift of pyridine protons | Change in electronic environment due to coordination |
| IR Spectroscopy | Shift of pyridine ring vibrations | Coordination of the nitrogen atom |
| X-ray Crystallography | Short B-N bond distance | Direct evidence of a dative bond |
Computational and Theoretical Studies
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like Dimethyl pyridin-2-ylboronate. These methods offer insights into electronic structure, reaction mechanisms, and molecular dynamics that are often inaccessible through experimental means alone.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Pyridyl Boronation
The synthesis and application of pyridyl boronates have been significantly advanced by the development of innovative catalytic systems. A primary challenge, often termed the "2-pyridyl problem," is the instability of 2-pyridylboronic acids, which are prone to protodeboronation under typical cross-coupling conditions researchgate.net. To address this, significant research has focused on creating stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, which offer enhanced stability and allow for a slow release of the boronic acid under reaction conditions nih.govacs.org.
Recent progress has moved towards more efficient and selective catalytic methods. This includes catalyst-controlled regioselective additions of boron nucleophiles to pyridinium (B92312) salts using rhodium catalysts, which can selectively yield 1,2-, 1,4-, or 1,6-dihydropyridine products nih.gov. Furthermore, metal-free catalysis is a growing area of interest. Borenium cations, supported by ligands like N-heterocyclic carbenes, are being explored for C-H borylation, expanding the scope beyond traditional transition metal-catalyzed methods researchgate.net. Photoinduced, catalyst-free methods are also emerging for the C4-selective C–H borylation of pyridines, utilizing electron donor–acceptor complexes acs.org.
These novel systems aim to improve reaction efficiency, reduce costs, and provide access to previously unattainable chemical structures by offering complementary chemical and regioselectivity.
| Catalyst System | Reaction Type | Key Advantage |
| Rhodium catalysts with specific ligands | Nucleophilic addition to pyridinium salts | Catalyst-controlled regioselectivity (C2, C4, or C6 addition) nih.gov |
| Borenium cations | C-H borylation of (hetero)arenes | Metal-free catalysis, activation of strong covalent bonds researchgate.net |
| Borane catalysts | C3-Alkylation of pyridines | High C3-selectivity under mild conditions for late-stage functionalization acs.org |
| Electron Donor-Acceptor Complexes | Photoinduced C4 C-H borylation | External photocatalyst- and oxidant-free conditions with high C4 selectivity acs.org |
| Palladium / Copper co-catalysis | Suzuki-Miyaura cross-coupling of 2-pyridyl MIDA boronates | Provides a general solution for coupling challenging, unstable 2-pyridyl boranes nih.gov |
Flow Chemistry Applications for Synthesis and Transformations
Flow chemistry, or continuous flow processing, is becoming an indispensable technology for the synthesis of chemical compounds, including pyridyl boronates. This methodology offers significant advantages over traditional batch processing, particularly for reactions that involve unstable intermediates or are subject to side reactions sci-hub.se.
The synthesis of boronic acids often involves highly reactive organolithium intermediates, which can be difficult to manage on a large scale in batch reactors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling the safe and efficient generation and use of these unstable intermediates sci-hub.sersc.org. By minimizing the volume of reactive intermediates at any given time and ensuring rapid mixing and heat transfer, flow processes can suppress common side reactions like protonation and butylation, leading to higher yields and purity sci-hub.se.
Researchers have successfully developed flow chemistry processes for lithiation-borylation sequences to produce a variety of boronic acids. This technology has been scaled up for kilogram-scale production and is particularly useful for creating libraries of diverse boronic acid derivatives for drug discovery and other applications sci-hub.se. The integration of in-line analysis and purification steps further enhances the efficiency of synthesizing heterocyclic compounds using sequential flow processes uc.pt.
Integration into Polymer and Materials Science
Pyridyl boronates are increasingly recognized as versatile building blocks for advanced polymers and functional materials. The nitrogen atom in the pyridine (B92270) ring provides a site for coordination chemistry, while the boronate group allows for polymerization through cross-coupling reactions. The stability of N-coordinated boronate esters, such as MIDA boronates, is particularly advantageous, as they can withstand various reaction conditions and chromatography, making them suitable for complex polymer synthesis acs.org.
One key application is in Suzuki-Miyaura catalyst-transfer polymerization. This method has been used to create polyfluorenes and other conjugated polymers with controlled molecular weights and narrow dispersities. The stability of MIDA boronates helps to overcome issues like protodeboronation that can occur with other boronate esters, leading to more well-defined polymer structures acs.org.
Beyond polymerization, the unique properties of pyridyl boron compounds are being exploited in functional materials. The Lewis acidic boron center and the Lewis basic pyridine nitrogen can interact, leading to materials with interesting photophysical properties. For example, borane-pyridine adducts have been investigated for creating reversible coordination polymers and charge-transfer complexes acs.org. Furthermore, polymers incorporating boronic acids, such as poly(aniline boronic acid), have been developed for use as chemical sensors, for instance, for the detection of dopamine (B1211576) nih.gov. The 2-pyridyl subunit is a common motif in a wide range of materials and metal-complexing ligands nih.gov.
| Application Area | Type of Pyridyl Boronate | Resulting Material/Function |
| Polymer Synthesis | N-methyliminodiacetic acid (MIDA) boronates | Conjugated polymers (e.g., polyfluorenes) with controlled molecular weight via Suzuki-Miyaura polymerization acs.org |
| Functional Materials | Borane-pyridine adducts | Reversible coordination polymers, charge-transfer complexes acs.org |
| Chemical Sensing | Aryl boronic acids | Poly(aniline boronic acid) for dopamine sensing nih.gov |
Bio-inspired Catalysis using Pyridyl Boronates
The principles of catalysis in biological systems are increasingly inspiring the design of novel synthetic catalysts. Bio-inspired approaches leverage materials and structural motifs found in nature to achieve high efficiency and selectivity in chemical transformations, including those involving pyridyl boronates.
One area of development is the use of palladium catalysts supported on biomaterials. Researchers have immobilized palladium nanoparticles on natural polymers like starch, cellulose (B213188), and bacterial cellulose mdpi.com. These bio-supported catalysts have proven effective in promoting C-C coupling reactions, such as the Suzuki-Miyaura reaction, which is a primary application for pyridyl boronates. These catalysts are often more environmentally friendly and can be easily recovered and reused mdpi.com.
Another avenue of research involves mimicking the active sites of enzymes. For example, the enzyme [Fe]-hydrogenase features an iron center with an adjacent pyridinol/pyridinone proton shuttle that facilitates hydrogen cleavage. Inspired by this, scientists have designed a cobalt-based complex containing a pyridinone-type proton-responsive site. This bio-inspired molecule acts as a highly efficient electrocatalyst for hydrogen generation, demonstrating how structural motifs relevant to pyridyl compounds can be incorporated into functional catalytic systems digitellinc.com.
Machine Learning Approaches for Reaction Optimization and Discovery
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions beilstein-journals.org. These computational tools can analyze vast datasets of chemical reactions from the scientific literature to identify patterns that may not be obvious to human chemists duke.eduacs.org.
For reactions involving pyridyl boronates, such as the Suzuki-Miyaura coupling, ML models have been developed to predict the optimal catalyst, solvent, and reagents for a given pair of substrates acs.orgacs.org. These models can assess the likelihood of a reaction's success and even predict the yield under various conditions acs.orgacs.org. For example, one model successfully predicted the outcome of a Suzuki coupling between a pyridyl boronic acid and a pyridyl bromide with high probability acs.org.
Active learning is a particularly powerful approach where the ML algorithm suggests the next set of experiments to perform to gain the most informative data. This adaptive strategy can find optimal reaction conditions with far fewer experiments than traditional methods duke.edu. Software tools employing these algorithms can be used with very limited initial data and have been shown to rapidly identify suitable conditions for complex organic reactions duke.edu. The combination of machine learning with automated flow chemistry platforms creates a powerful, high-throughput workflow for data collection and process optimization rsc.org. While promising, it is also noted that some ML models may inadvertently capture literature popularity trends rather than underlying chemical principles, a challenge that researchers are actively addressing acs.org.
Q & A
Q. How can researchers design experiments to probe the coordination chemistry of this compound with transition metals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
